molecular formula C19H17F3N2O2S B2488885 N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105198-84-2

N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2488885
CAS No.: 1105198-84-2
M. Wt: 394.41
InChI Key: LYDXPUAHZCHVFJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a structurally novel and potent inhibitor of Phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP levels through PDE4 inhibition exerts broad anti-inflammatory and immunomodulatory effects, making this compound a valuable tool for investigating signaling pathways in cellular models of inflammation. Research indicates that this specific chemotype demonstrates high selectivity and potency, which is advantageous for probing the pathological roles of PDE4 in diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and neurological disorders including depression and Parkinson's disease. Its mechanism involves targeting the conserved catalytic domain of PDE4, thereby suppressing the production of key pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). This compound is for research use only and is intended to facilitate the study of cAMP-mediated signaling in various disease contexts.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-10-5-11(2)7-13(6-10)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)3-4-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDXPUAHZCHVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzothiazin core and a trifluoromethyl group, which may enhance its biological activity. This article aims to explore the biological activities associated with this compound, supported by relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₉H₁₇F₃N₂O₂S
  • Molecular Weight : 394.41 g/mol
  • Structural Features :
    • Benzothiazin core
    • Trifluoromethyl group
    • Acetamide moiety

These features suggest a potential for various biological activities, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiazine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.

Anticancer Potential

The presence of the trifluoromethyl group in the compound's structure is believed to enhance its anticancer activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural complexity of this compound may contribute to its effectiveness against cancer cells.

Case Studies and Experimental Data

Several studies have explored the biological activities of related compounds. For instance:

CompoundActivityReference
N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydrobenzothiazin]acetamideAntibacterial
5-(4-methyl-3,5-dioxo)benzamide derivativesAnticancer
1-disubstituted benzothiazinesAnticonvulsant

These findings highlight the potential of benzothiazine derivatives in drug development.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The aryl group in the target compound is critical for molecular interactions. Key analogs include:

Compound Name Aryl Substituent Electronic Effect Molecular Weight (g/mol) Notable Properties
Target Compound 3,5-dimethylphenyl Electron-donating (CH₃) ~435* Enhanced lipophilicity, steric bulk
N-(3,5-Dichlorophenyl) analog 3,5-dichlorophenyl Electron-withdrawing (Cl) 435.25 Higher reactivity, polarizability
N-(2-Butoxyphenyl) analog 2-butoxyphenyl Moderate electron-donating 370.47 Increased solubility (ether oxygen)

*Estimated based on structural similarity to the dichloro analog .

Key Observations :

  • Electron-donating vs.
  • Steric effects : The 3,5-dimethyl substitution creates steric hindrance, likely affecting crystal packing (e.g., two molecules per asymmetric unit in related trichloro-acetamides) .

Benzothiazinone Core Modifications

The benzothiazinone ring’s 6-trifluoromethyl substituent distinguishes the target compound from analogs. The CF₃ group:

  • Enhances resistance to oxidative degradation.
  • Increases hydrophobic interactions in biological systems .

Crystallographic and Conformational Analysis

Crystal Packing in Trichloro-Acetamide Analogs

reports crystal parameters for N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, a structurally related compound:

  • Space group : P-1 (triclinic).
  • Asymmetric unit : 2 molecules (vs. 1 in 3-Cl or 3-CH₃ analogs).
  • Lattice constants : a = 9.45 Å, b = 10.12 Å, c = 12.30 Å; α = 89.5°, β = 78.3°, γ = 81.2° .

The dual-molecule arrangement suggests methyl groups induce steric interactions that stabilize specific packing modes. This may extrapolate to the target compound, influencing solubility and melting behavior.

Ring Puckering in Benzothiazinone

The benzothiazinone ring likely adopts a puckered conformation, as described by Cremer and Pople’s coordinates . Substituents like CF₃ could distort the ring geometry, altering dihedral angles and intermolecular interactions. For example:

  • Amplitude (q₂) : Measures deviation from planarity.
  • Phase angle (φ) : Indicates puckering direction (e.g., envelope vs. twist).

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide?

  • Methodological Answer : The synthesis involves refluxing intermediates (e.g., chloroacetyl chloride) with triethylamine as a base, monitored via TLC for reaction completion . Critical parameters include solvent selection (e.g., DMF or THF), temperature control (60–100°C), and purification via recrystallization (pet-ether or ethanol/water mixtures) . Coupling agents like EDC/HOBt may be used to stabilize reactive intermediates .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton/carbon environments and confirm regiochemistry (e.g., trifluoromethyl group resonance at ~110–120 ppm for 13C) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups like amide C=O (1650–1700 cm⁻¹) and benzothiazinone rings .
    Cross-referencing with pharmacopeial standards ensures compliance with purity criteria .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing CF3 group enhances metabolic stability by reducing oxidative degradation. It increases lipophilicity (logP), impacting solubility (tested via shake-flask method) and membrane permeability (assayed using Caco-2 cells) . Computational tools like SwissADME can predict these effects.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:
  • Temperature : Elevated temperatures (80–100°C) may accelerate cyclization but risk side reactions.
  • Catalysts : Triethylamine vs. DIPEA for acid scavenging; HOBt vs. HOAt for coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, while THF may reduce byproducts .
    Monitor intermediates via LC-MS to identify bottlenecks .

Q. How to resolve contradictions between theoretical and observed spectroscopic data?

  • Methodological Answer :
  • 2D NMR (HSQC/HMBC) : Resolve ambiguous proton-carbon correlations (e.g., overlapping benzothiazinone signals) .
  • Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., amide NH).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using flexible ligand protocols.
  • Molecular Dynamics (GROMACS) : Simulate binding stability in physiological conditions (100 ns trajectories).
  • QSAR Models : Train on analogs to correlate substituent effects (e.g., CF3 position) with activity .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Replace the 3,5-dimethylphenyl group with halogenated or methoxy-substituted rings .
  • Side-Chain Variations : Introduce thioacetamide or sulfone groups to alter redox stability .
  • Parallel Synthesis : Use combinatorial libraries to test >50 derivatives under standardized assay conditions .

Q. What strategies assess stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to 0.1N HCl/NaOH (pH 1–13) and UV light (ICH Q1B guidelines).
  • HPLC-MS Monitoring : Quantify degradation products (e.g., hydrolyzed amides or oxidized thiazinones) .
  • Accelerated Aging : Store at 40°C/75% RH for 6 months; model shelf-life using Arrhenius equations.

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